molecular formula C13H18FN3S B11488817 5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11488817
M. Wt: 267.37 g/mol
InChI Key: VDIGBXVHIXWHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a butyl group and a fluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione typically involves the reaction of 4-fluoroaniline with butyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the triazinane ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(butyl)-1,3,5-triazinane-2-thione
  • 5-Butyl-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione
  • 5-Butyl-1-(4-bromophenyl)-1,3,5-triazinane-2-thione

Uniqueness

5-Butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen substituents

Properties

Molecular Formula

C13H18FN3S

Molecular Weight

267.37 g/mol

IUPAC Name

5-butyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C13H18FN3S/c1-2-3-8-16-9-15-13(18)17(10-16)12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,15,18)

InChI Key

VDIGBXVHIXWHDL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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